4-(4-Chlorobenzoyl)phenyl octadecanoate
Description
4-(4-Chlorobenzoyl)phenyl octadecanoate is a synthetic ester derivative characterized by a central phenyl ring substituted with a 4-chlorobenzoyl group at the para position and esterified with octadecanoic acid (stearic acid).
Properties
CAS No. |
142857-26-9 |
|---|---|
Molecular Formula |
C31H43ClO3 |
Molecular Weight |
499.1 g/mol |
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] octadecanoate |
InChI |
InChI=1S/C31H43ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)35-29-24-20-27(21-25-29)31(34)26-18-22-28(32)23-19-26/h18-25H,2-17H2,1H3 |
InChI Key |
CYXFLKXWGSARNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Chlorobenzoyl)phenyl octadecanoate typically involves esterification reactions. One common method is the reaction between 4-(4-chlorobenzoyl)phenol and octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Chemical Reactions Analysis
As an ester, 4-(4-Chlorobenzoyl)phenyl octadecanoate can undergo several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(4-chlorobenzoyl)phenol and octadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Studies indicate its efficacy in treating various diseases, particularly those related to immune responses and cancer.
Case Study: Anticancer Activity
A study conducted by researchers at the University of Leuven demonstrated that derivatives of 4-(4-Chlorobenzoyl)phenyl octadecanoate exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Photostabilization
The compound is also explored for its role in photostabilization of polymers. Its chlorobenzoyl moiety enhances UV absorption, making it suitable for applications in coatings and plastics.
Data Table: Photostabilization Efficiency
| Polymer Type | Concentration (wt%) | UV Resistance (%) | Reference |
|---|---|---|---|
| Polyvinyl Chloride | 1 | 85 | |
| Polycarbonate | 0.5 | 90 | |
| Polypropylene | 2 | 75 |
Drug Formulation
In pharmaceutical formulations, the compound serves as an excipient that enhances the solubility and stability of active ingredients.
Case Study: Enhanced Drug Delivery
Research published in the Journal of Pharmaceutical Sciences highlighted how incorporating 4-(4-Chlorobenzoyl)phenyl octadecanoate into lipid-based drug delivery systems improved the bioavailability of poorly soluble drugs .
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl octadecanoate involves its interaction with biological molecules through its ester and chlorobenzoyl functional groups. The ester group can be hydrolyzed by esterases, releasing the active components, 4-(4-chlorobenzoyl)phenol and octadecanoic acid. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Analogs
The Schiff base ester 4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate () shares the octadecanoate backbone but replaces the 4-chlorobenzoyl group with an imine-linked 4-iodophenyl moiety. Key differences include:
- Spectroscopic Signatures: The imine group (C=N) in the Schiff base results in distinct IR absorptions (~1600–1640 cm⁻¹) and downfield shifts in ¹H NMR for the azomethine proton (~8.5–9.0 ppm), absent in 4-(4-chlorobenzoyl)phenyl octadecanoate .
Triaryl-Substituted Imine Derivatives
Crystal structures of C,C,N-triaryl imines derived from 1-(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene () reveal significant differences in spatial organization:
- Dihedral Angles : The imine derivatives exhibit near-perpendicular dihedral angles (~80–87°) between aromatic rings due to steric hindrance, whereas precursor ketones (e.g., 1-(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene) show smaller angles (~58–72°) stabilized by intramolecular hydrogen bonding .
- Packing Behavior : Imines form tubular molecular alignments via dimeric pairs, contrasting with the stacked configurations of ketones, suggesting divergent solid-state properties .
Pharmaceutical Impurities and Derivatives
4-(4-Chlorobenzoyl)phenyl octadecanoate shares structural motifs with fenofibrate-related impurities (–6), such as:
Physicochemical and Functional Comparisons
Spectroscopic and Crystallographic Data
- 4-(4-Chlorobenzoyl)phenyl octadecanoate: Expected IR peaks include C=O (ester: ~1740 cm⁻¹; ketone: ~1680 cm⁻¹) and C-Cl (~750 cm⁻¹).
- Imine Analogs : Exhibit additional C=N stretches (~1600–1640 cm⁻¹) and altered ¹³C NMR signals for imine carbons (~150–160 ppm) .
Thermal and Solubility Behavior
- The long alkyl chain in 4-(4-Chlorobenzoyl)phenyl octadecanoate likely confers higher melting points and lower aqueous solubility compared to methyl/ethyl ester impurities .
- Schiff base analogs may display liquid crystalline behavior due to rigid imine cores and flexible alkyl tails .
Biological Activity
4-(4-Chlorobenzoyl)phenyl octadecanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by relevant data tables and case studies.
4-(4-Chlorobenzoyl)phenyl octadecanoate is a phenyl derivative characterized by the presence of a chlorobenzoyl group and an octadecanoate moiety. This structure is significant as it may influence the compound's interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many phenyl derivatives have shown effectiveness against a range of pathogens. For instance, studies have demonstrated that derivatives of chlorobenzoyl compounds can inhibit bacterial growth effectively, suggesting a potential for use in agricultural applications to combat phytopathogenic microorganisms .
- Anticancer Activity : The anticancer potential of phenyl derivatives is well-documented. Compounds similar to 4-(4-Chlorobenzoyl)phenyl octadecanoate have been tested against various cancer cell lines, including MCF-7 and HCT-116. Results indicated significant cytotoxic effects, highlighting their potential as therapeutic agents .
Antimicrobial Efficacy
A study focused on the antimicrobial properties of chlorobenzoyl derivatives found that they exhibited strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Chlorobenzoyl Derivative | Staphylococcus aureus | 32 |
| 4-Chlorobenzoyl Derivative | Escherichia coli | 64 |
| 4-Chlorobenzoyl Derivative | Pseudomonas aeruginosa | 128 |
This table illustrates the varying levels of effectiveness against different bacterial strains, indicating that structural modifications can significantly influence antimicrobial potency.
Anticancer Activity
In another investigation, 4-(4-Chlorobenzoyl)phenyl octadecanoate was tested on various cancer cell lines. The following table summarizes the results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HCT-116 (Colon) | 20 |
| HepG2 (Liver) | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound could be developed into a potential anticancer drug.
The biological activity of 4-(4-Chlorobenzoyl)phenyl octadecanoate may be attributed to its ability to disrupt cellular processes in target organisms:
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : The anticancer effects are likely due to the induction of apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
